Tert-butyl 4-cyano-3-fluorobenzylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

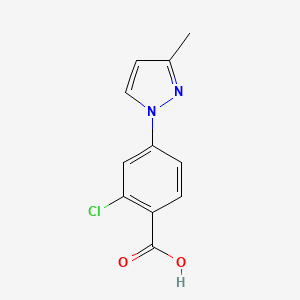

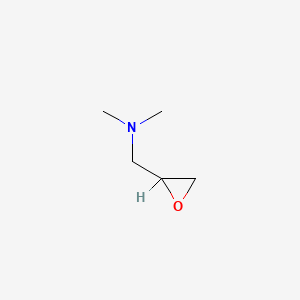

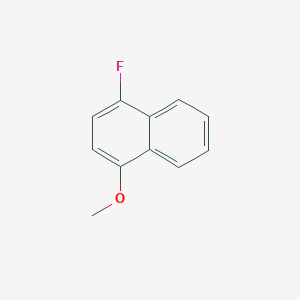

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a chemical compound that belongs to the family of carbamates . It has a molecular weight of 250.27 . The compound is typically a white to yellow solid .

Synthesis Analysis

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is synthesized by reacting 4-cyano-3-fluorobenzylamine and tert-butyl chloroformate.Molecular Structure Analysis

The molecular formula of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is C13H15FN2O2 . The InChI code for this compound is 1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a white to yellow solid . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not available .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 4-cyano-3-fluorobenzylcarbamate and its derivatives have been synthesized and characterized in several studies. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound through a condensation reaction and characterized it using various spectroscopic methods like LCMS, NMR, and IR, along with X-ray diffraction studies. This compound was further evaluated for its antibacterial and anthelmintic activity, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological applications of related compounds have been studied as well. For instance, Mukhopadhyay et al. (2015) synthesized a series of complexes that showed efficient binding with calf thymus DNA and bovine serum albumin, indicating potential in DNA/protein interactions and anticancer activities (Mukhopadhyay et al., 2015).

Magnetism and Structural Studies

The study of magnetic properties and structural arrangement is another significant aspect of scientific research applications. Yadav et al. (2015) used a related Schiff-base proligand with lanthanides, resulting in compounds that exhibit weak ferromagnetic or antiferromagnetic interactions and single-molecule magnet behavior, showcasing the potential in magnetic and structural studies (Yadav et al., 2015).

Material Science and Polymer Studies

The compound and its derivatives find applications in material science and polymer studies. For instance, Hsiao et al. (2000) synthesized polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) related to 4-tert-butylcatechol, which showed notable thermal stability and solubility, indicating their potential in creating new materials with desirable physical properties (Hsiao, Yang, & Chen, 2000).

Catalytic and Fluorescence Probing

The compound's derivatives have been studied for their catalytic activity and as fluorescence probes. Sutradhar et al. (2016) researched aroylhydrazone Cu(II) complexes and found them to be efficient catalysts for cyclohexane oxidation, suggesting potential applications in catalysis (Sutradhar et al., 2016). Harathi & Thenmozhi (2020) designed and synthesized fluorescent compounds that demonstrated significant response towards the detection of Fe3+ ions, indicating their use in fluorescence probing and sensing applications (Harathi & Thenmozhi, 2020).

Safety And Hazards

The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIQTLYLUDUNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448142 |

Source

|

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyano-3-fluorobenzylcarbamate | |

CAS RN |

229623-55-6 |

Source

|

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)